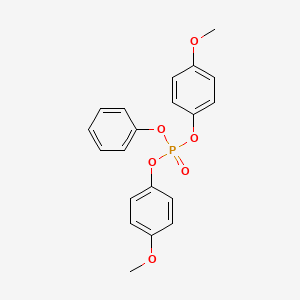

bis(4-methoxyphenyl) phenyl phosphate

Description

Properties

IUPAC Name |

bis(4-methoxyphenyl) phenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19O6P/c1-22-16-8-12-19(13-9-16)25-27(21,24-18-6-4-3-5-7-18)26-20-14-10-17(23-2)11-15-20/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTUYVCYOSGTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methoxyphenyl) phenyl phosphate typically involves the reaction of phenyl phosphate with 4-methoxyphenol under specific conditions. One common method includes the use of a base such as triethylamine (NEt3) to facilitate the reaction. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Bis(4-methoxyphenyl) phenyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

Reduction: Reduction reactions can convert it into lower oxidation state phosphates.

Substitution: It can undergo substitution reactions where the methoxy or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution can produce various substituted phenyl phosphates .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

BMPP serves as a reagent in organic synthesis, particularly for preparing phosphine ligands and other organophosphorus compounds. Its unique structure allows for versatile reactions, including oxidation, reduction, and substitution, making it valuable in developing new chemical entities.

2. Biological Research

In biological contexts, BMPP is utilized to study enzyme mechanisms and phosphate metabolism. Its phosphate moiety can mimic natural phosphate groups, enabling it to inhibit or activate specific biochemical pathways. This property is crucial for enzyme inhibition studies and drug development.

3. Industrial Applications

BMPP is employed as a flame retardant, plasticizer, and stabilizer in polymer production. Its effectiveness in enhancing the thermal stability of materials makes it a critical component in various consumer products and building materials .

Case Studies

Case Study 1: Enzyme Mechanism Studies

In a study examining the role of BMPP in enzyme inhibition, researchers found that BMPP effectively inhibited specific phosphatases involved in metabolic pathways. The mechanism was elucidated by observing the compound's interaction with enzyme active sites through kinetic assays .

Case Study 2: Flame Retardant Efficacy

A comparative analysis of BMPP as a flame retardant revealed its superior performance over traditional agents. In tests conducted on polymer composites, BMPP demonstrated enhanced thermal stability and reduced flammability, highlighting its potential for safer consumer products .

Mechanism of Action

The mechanism of action of bis(4-methoxyphenyl) phenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate moiety can mimic natural phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. This interaction is crucial in its applications in enzyme inhibition studies and drug development .

Comparison with Similar Compounds

Thermal and Chemical Stability

- Methoxy groups in this compound likely improve oxidative stability compared to alkyl-substituted analogs like bis(4-methylphenyl) phenyl phosphate. Methyl groups offer less steric hindrance but lower electron donation .

- Triphenyl phosphate, while thermally stable, degrades at high temperatures (~300°C), releasing toxic phenols. Methoxy-substituted derivatives may resist degradation longer .

Toxicity and Environmental Impact

- Bis(4-methylphenyl) phenyl phosphate lacks acute toxicity data, but alkyl-substituted phosphates often show lower bioaccumulation than halogenated variants (e.g., tris(2-chloroethyl) phosphate) .

- Methoxy groups may reduce ecological toxicity compared to octyl or chloro substituents due to faster biodegradation .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for bis(4-methoxyphenyl) phenyl phosphate, and how can researchers optimize reaction conditions for high-purity yields?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, phosphoryl chloride (POCl₃) can react with substituted phenols under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Optimization requires adjusting molar ratios (e.g., 1:2.5 for phenyl groups to phosphate), temperature (80–120°C), and catalysts (e.g., triethylamine). Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity, as noted in CAS 34909-69-8 specifications . Monitoring reaction progress with TLC or HPLC ensures intermediate stability and final product integrity .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure and purity of this compound?

- Methodological Answer :

- ATR-FTIR : Identifies functional groups (e.g., P=O stretching at ~1250 cm⁻¹, C-O-C vibrations at ~1050 cm⁻¹) and detects crystalline phase transitions .

- NMR (¹H/³¹P) : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) and phosphorus coordination environments (³¹P chemical shifts between δ -10 to +5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (354.34 g/mol) and fragmentation patterns .

- XRD : Resolves crystalline packing arrangements, which influence material properties like thermal stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention and provide SDS (e.g., EINECS 252-280-0) .

Advanced Research Questions

Q. How do molecular packing arrangements in the crystalline state influence the vibrational spectroscopic signatures of this compound?

- Methodological Answer : Molecular packing affects intermolecular interactions, altering vibrational frequencies. For example, in bis(4-(methoxycarbonyl)phenyl) phenyl phosphate (structurally analogous), disordered crystalline arrangements shift CH₃ stretching vibrations to higher frequencies (Δν ~10 cm⁻¹) compared to ordered systems. Researchers should correlate ATR-FTIR data with XRD to map phase-specific vibrational modes . Computational modeling (e.g., DFT) can simulate packing effects on spectra, aiding interpretation .

Q. What strategies can resolve contradictions between computational simulations and experimental data regarding the compound’s conformational dynamics?

- Methodological Answer :

- Parameter Refinement : Adjust force fields in molecular dynamics (MD) simulations to better match experimental bond angles/distances (e.g., P-O-C linkages).

- Hybrid Techniques : Combine NMR-derived torsional constraints with MD to refine conformational ensembles .

- Temperature-Dependent Studies : Perform variable-temperature NMR or IR to validate simulated energy barriers for rotational isomerism .

Q. How does the electron-withdrawing methoxy group affect the photophysical behavior of this compound compared to non-substituted analogs?

- Methodological Answer : Methoxy groups enhance conjugation, shifting UV-Vis absorption maxima (e.g., λmax ~270 nm vs. ~250 nm for non-substituted analogs). Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, while cyclic voltammetry measures HOMO-LUMO gaps. Comparative studies with bis(4-methylphenyl) phenyl phosphate (CAS 34909-69-8) reveal substituent-dependent charge transfer efficiency .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the thermal degradation pathways of this compound?

- Methodological Answer :

- TGA-DSC : Monitor mass loss and exothermic/endothermic events (e.g., decomposition onset at ~250°C).

- Py-GC/MS : Identify volatile degradation products (e.g., methoxyphenol, phosphate esters).

- In Situ IR : Track real-time structural changes (e.g., P=O bond cleavage) during heating .

Q. What analytical approaches are recommended to resolve overlapping signals in the ¹H NMR spectra of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.